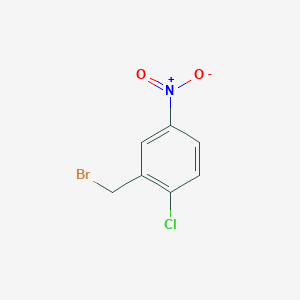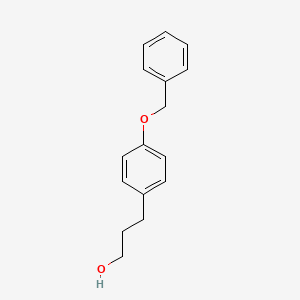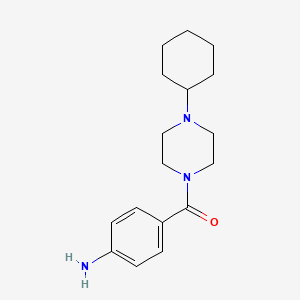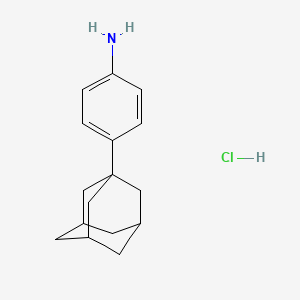
Chlorhydrate de 4-(1-adamantyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1-Adamantyl)aniline Hydrochloride is a chemical compound with the molecular formula C16H21N.ClH. It is a white crystalline powder widely used in organic synthesis as a catalyst. The compound is known for its unique adamantane structure, which imparts stability and rigidity, making it valuable in various chemical applications .
Applications De Recherche Scientifique
4-(1-Adamantyl)aniline Hydrochloride has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential use in drug delivery systems due to its stable structure.
Medicine: Explored for its antiviral and antiparkinsonian properties.
Industry: Utilized in the production of high-performance polymers and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Adamantyl)aniline Hydrochloride typically involves the reaction of 1-adamantylamine with aniline in the presence of hydrochloric acid. The reaction proceeds under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows: [ \text{1-Adamantylamine} + \text{Aniline} + \text{HCl} \rightarrow \text{4-(1-Adamantyl)aniline Hydrochloride} ]
Industrial Production Methods: Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction is typically carried out in a batch reactor, followed by purification steps such as recrystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1-Adamantyl)aniline Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted aniline derivatives.
Mécanisme D'action
The mechanism of action of 4-(1-Adamantyl)aniline Hydrochloride involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The adamantane structure allows it to fit into hydrophobic pockets of proteins, influencing their function. This interaction can lead to various biological effects, such as antiviral activity by inhibiting viral replication or antiparkinsonian effects by modulating neurotransmitter release .
Comparaison Avec Des Composés Similaires
1-Adamantylamine: Shares the adamantane structure but lacks the aniline group.
4-(1-Adamantyl)phenol: Similar structure with a phenol group instead of an aniline group.
4-(1-Adamantyl)benzoic acid: Contains a carboxylic acid group instead of an aniline group.
Uniqueness: 4-(1-Adamantyl)aniline Hydrochloride is unique due to its combination of the adamantane structure with an aniline group, providing both stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical compounds .
Propriétés
IUPAC Name |
4-(1-adamantyl)aniline;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAKTESVTUZFBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377917 |
Source


|
| Record name | 4-(1-adamantyl)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7123-77-5 |
Source


|
| Record name | 4-(1-adamantyl)aniline Hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(adamantan-1-yl)aniline hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)
![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)
![6-tert-butyl 3-methyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B1272071.png)
![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)
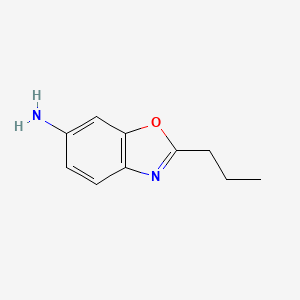
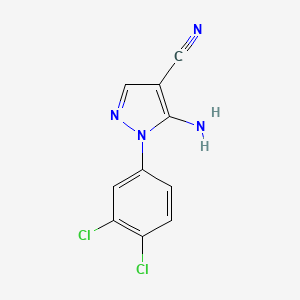
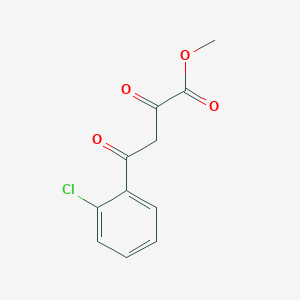
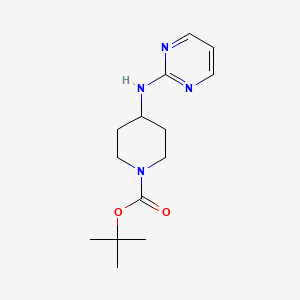
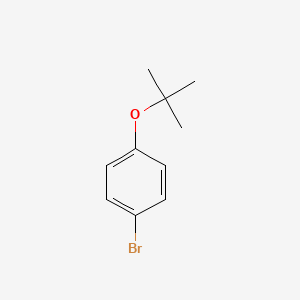
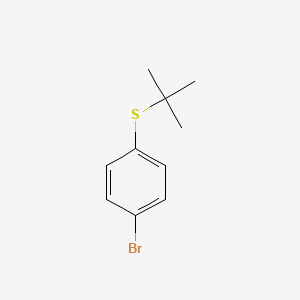
![2-[Amino(3-pyridinyl)methylene]malononitrile](/img/structure/B1272086.png)
